molecular formula C22H28N2O3 B5658190 (1S,5R)-3-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5658190
M. Wt: 368.5 g/mol
InChI Key: UFLGTYKVRCVYKZ-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-3-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-6-propyl-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique structure that includes a benzofuran moiety, a diazabicyclononanone core, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, the construction of the diazabicyclononanone core, and the introduction of the propyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium methoxide. Reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-3-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural characteristics allow for the design of polymers and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1S,5R)-3-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R)-3-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-6-ethyl-3,6-diazabicyclo[3.2.2]nonan-7-one
  • (1S,5R)-3-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Uniqueness

The uniqueness of (1S,5R)-3-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one lies in its specific structural features, such as the propyl group and the diazabicyclononanone core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,5R)-3-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-7-24-18-6-5-16(22(24)26)11-23(12-18)20(25)10-17-13-27-19-9-14(2)8-15(3)21(17)19/h8-9,13,16,18H,4-7,10-12H2,1-3H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGTYKVRCVYKZ-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=COC4=CC(=CC(=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=COC4=CC(=CC(=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.